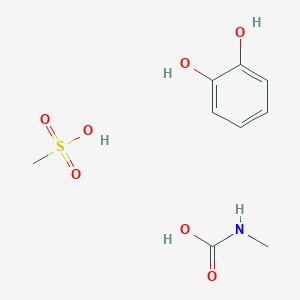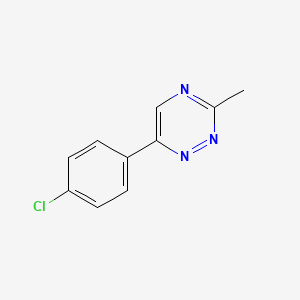
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a 4-chlorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with methylhydrazine under acidic conditions, leading to the formation of the triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target organism or system .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)-3-methyl-1,2,4-triazine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenyl)-3-methyl-1,2,4-triazine: Similar structure but with a methyl group instead of chlorine.
6-(4-Nitrophenyl)-3-methyl-1,2,4-triazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-3-methyl-1,2,4-triazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the desired chemical or biological activity .
Propiedades
Número CAS |
64493-85-2 |
|---|---|
Fórmula molecular |
C10H8ClN3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-methyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3/c1-7-12-6-10(14-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clave InChI |
NBAAIRKSHWXMOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



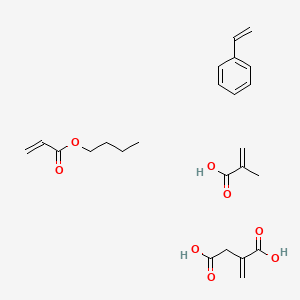
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
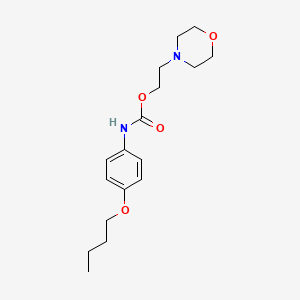
methanone](/img/structure/B14488937.png)
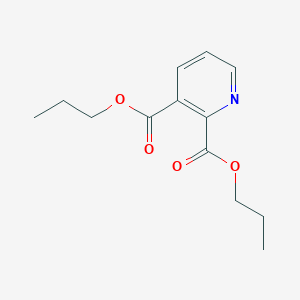
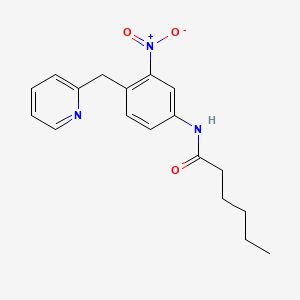
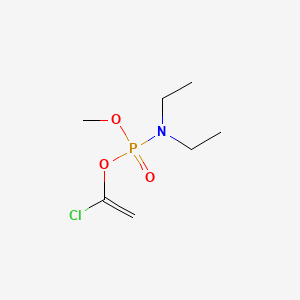
phosphane](/img/structure/B14488952.png)

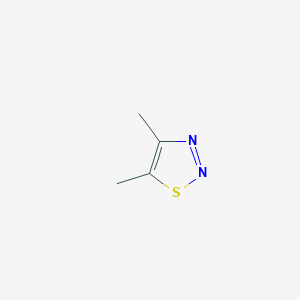
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
